molecular formula C11H15N B1208226 1-Methyl-2-phenyl-pyrrolidine CAS No. 938-36-3

1-Methyl-2-phenyl-pyrrolidine

Cat. No. B1208226
CAS RN: 938-36-3
M. Wt: 161.24 g/mol
InChI Key: RUJFIXHHAWJMRM-UHFFFAOYSA-N
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Description

1-Methyl-2-phenyl-pyrrolidine is a chemical compound with the molecular formula C11H15N . It is an analogue of 2-phenylethylamine where the amine has been replaced by a pyrrolidine ring . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives has been a versatile field of study due to their diverse biological and medicinal importance . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . For example, (S)-2-Phenylpyrrolidine has been synthesized for use in research .


Molecular Structure Analysis

The molecular structure of 1-Methyl-2-phenyl-pyrrolidine is characterized by a five-membered pyrrolidine ring. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine derivatives have been utilized as intermediates in drug research and development studies for the development of molecules that could be new drug candidates . The combination of different pharmacophore in a pyrrolidine and pyrrolidine ring system has led to more active compounds .


Physical And Chemical Properties Analysis

1-Methyl-2-phenyl-pyrrolidine has an average mass of 161.243 Da and a monoisotopic mass of 161.120453 Da . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Asymmetric Catalysis

1-Methyl-2-phenyl-pyrrolidine derivatives have been utilized in asymmetric catalysis. Singh et al. (2013) reported the use of a pyrrolidine-based catalyst, derived from l-proline, for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This catalyst demonstrated high efficiency and stereoselectivity in synthesizing γ-nitro carbonyl compounds (Singh et al., 2013).

Photoreaction Studies

Kurauchi et al. (1986) explored the electron-transfer-initiated photoreactions of 1-methyl-2-phenyl-1-pyrrolinium perchlorate with α-heteroatom-substituted alkanoate anions. Their study led to the formation of various pyrrolidine adducts, providing insights into the reaction mechanism and the properties of radicals formed through electron transfer (Kurauchi et al., 1986).

Antimicrobial Activity

Nural et al. (2018) synthesized a series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, demonstrating interesting antibacterial activity against different bacterial strains. These compounds showed potential as powerful antimycobacterial agents (Nural et al., 2018).

Regio- and Enantioselective Catalysis

Chowdhury and Ghosh (2009) reported the use of (S)-N-(2-pyrrolidinylmethyl)pyrrolidine in catalyzing the addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate. This demonstrated high yield and excellent regio- and enantioselectivity, highlighting the crucial role of the silyl group in these reactions (Chowdhury & Ghosh, 2009).

Structural Chemistry Studies

Bathich et al. (2009) studied the crystal structure of a pyrrolidine derivative, providing insights into the conformations of pyrrolidine rings and their interactions in the crystal. Such studies are fundamental for understanding the molecular properties of pyrrolidine derivatives (Bathich et al., 2009).

Synthesis and Application in Radiolabelling

Duelfer and Gala (1991) developed a new synthesis method for a pyrrolidinium derivative, which was then used in the preparation of radiolabelled compounds. This synthesis method offered high purity and yield, demonstrating the potential of pyrrolidine derivatives in radiopharmaceutical applications (Duelfer & Gala, 1991).

Safety And Hazards

While specific safety and hazard information for 1-Methyl-2-phenyl-pyrrolidine was not found, it’s important to note that similar compounds can be corrosive to the skin, eyes, or mucous membranes and can pose a fire hazard .

Future Directions

The pyrrolidine ring is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Therefore, future research could focus on exploring this skeleton to its maximum potential against several diseases or disorders .

properties

IUPAC Name

1-methyl-2-phenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-12-9-5-8-11(12)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJFIXHHAWJMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290055, DTXSID70902628
Record name 1-Methyl-2-phenyl-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_3167
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70902628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-phenylpyrrolidine

CAS RN

938-36-3
Record name NSC66254
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66254
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-2-phenyl-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
K Ohga, UC Yoon, PS Mariano - The Journal of Organic …, 1984 - ACS Publications
Exploratory studies have uncovered novel photoaddition reactions occurring upon irradiation of 1-methyl-2-phenyl-l-pyrrolinium perchlorate (4) in the presence of a variety of …
Number of citations: 117 pubs.acs.org
E Leete, GB Bodem - Journal of the American Chemical Society, 1976 - ACS Publications
… Picric acid (110 mg) dissolved in a little ethanol was added to the distillate and 1 -methyl-2-phenylpyrrolidine picrate (129 mg)separated: mp 149-150 C (lit.32 148-149 C). The picrate (…
Number of citations: 54 pubs.acs.org
MD Wang - 1993 - ruor.uottawa.ca
An important class of carbonylation reactions to construct lactams are those that involve the direct "stitching" of carbon monoxide into a nitrogen heterocycle resulting in ring expansion. …
Number of citations: 2 ruor.uottawa.ca
S Madan, P Milano, DB Eddings… - The Journal of Organic …, 2005 - ACS Publications
An efficient method for the synthesis of 2-alkyl- and 2-aryl pyrrolidines, piperidines, and azepanes from lactams, in either racemic or enantiopure form, is presented. The lactam …
Number of citations: 26 pubs.acs.org
MMM Me - Photochemistry: Volume 19, 2007 - books.google.com
… of arene-iminium salt systems has been published;"| irradiation of the N-methylpyrrolinium salt (129) in toluene, for example, gave the adduct (130), 1-methyl-2-phenylpyrrolidine (131) …
Number of citations: 0 books.google.com
R ST - Photochemistry, 1988 - books.google.com
… of arene-iminium salt systems has been published; irradiation of the N-methylpyrrolinium salt (129) in toluene, for example, gave the adduct (130), 1-methyl-2-phenylpyrrolidine (131) …
Number of citations: 0 books.google.com
A Carrasquillo - 1971 - search.proquest.com
1054< 1970). i, e The kinetic and product studies of the solvolysis of N-chloroaziridines provides additional evidence for the heterolytic cleavage of the N-Cl hond under solvolytic …
Number of citations: 4 search.proquest.com
WY Li, HL Jin, DW Armstrong - Journal of Chromatography A, 1990 - Elsevier
A series of liquid cyclodextrin derivatives, 2,6-di-O-pentyl-3-O-trifluoroacetyl α-, β- and γ-cyclodextrins (DP-TFA α-, β- and γ-CD), have been used as highly selective chiral stationary …
Number of citations: 163 www.sciencedirect.com
V Biju - 1999 - ir.niist.res.in
1. I. Photoinduccd electron transfer process 1.1. I. I)-BA systems with flexible spacer groups 1. I. 2. DBA systems with rigid spacer groups 1.2. Fullerene based donor-acceptor systems …
Number of citations: 0 ir.niist.res.in
S Azoulay, N Monteiro, G Balme - Tetrahedron letters, 2002 - Elsevier
… Synthesis of dimethyl 4-benzylidene-1-methyl-2-phenyl-pyrrolidine-3,3-dicarboxylate (4a). n-BuLi (2.0 M in hexanes, approx. 50 μL, 0.1 mmol) was added dropwise to a well stirred …
Number of citations: 37 www.sciencedirect.com

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